1H,6H-Perfluorohexane 1H,6H-Perfluorohexane
Brand Name: Vulcanchem
CAS No.: 336-07-2
VCID: VC3707990
InChI: InChI=1S/C6H2F12/c7-1(8)3(11,12)5(15,16)6(17,18)4(13,14)2(9)10/h1-2H
SMILES: C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C6H2F12
Molecular Weight: 302.06 g/mol

1H,6H-Perfluorohexane

CAS No.: 336-07-2

Cat. No.: VC3707990

Molecular Formula: C6H2F12

Molecular Weight: 302.06 g/mol

* For research use only. Not for human or veterinary use.

1H,6H-Perfluorohexane - 336-07-2

Specification

CAS No. 336-07-2
Molecular Formula C6H2F12
Molecular Weight 302.06 g/mol
IUPAC Name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane
Standard InChI InChI=1S/C6H2F12/c7-1(8)3(11,12)5(15,16)6(17,18)4(13,14)2(9)10/h1-2H
Standard InChI Key UYDBQWIWVMBDME-UHFFFAOYSA-N
SMILES C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Identity and Structural Characteristics

1H,6H-Perfluorohexane, also known by its systematic name 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane, is a partially fluorinated hydrocarbon with terminal hydrogen atoms. The compound has a linear carbon chain structure with twelve fluorine atoms substituting all hydrogen atoms except at the terminal positions.

Basic Identification Parameters

The compound is uniquely identified through several standardized chemical identifiers, as detailed in the following table:

ParameterValue
CAS Registry Number336-07-2
Molecular FormulaC₆H₂F₁₂
Molecular Weight302.06100 g/mol
Exact Mass301.99600
MDL NumberMFCD00155777

Physicochemical Properties

1H,6H-Perfluorohexane possesses distinctive physical and chemical properties that influence its behavior in various applications and environmental contexts.

Physical State and Appearance

The compound exists as a clear liquid at standard temperature and pressure, with properties that distinguish it from both conventional hydrocarbons and fully fluorinated compounds .

Thermodynamic and Physical Properties

Key physical properties have been experimentally determined and are summarized in the following table:

PropertyValueReference
Boiling Point84°C
Density1.557 g/cm³
Flash Point16.4°C
LogP4.05780
Index of Refraction1.258

These properties reflect the compound's unique electronic structure resulting from the high electronegativity of fluorine atoms and their influence on intermolecular forces.

Spectroscopic Characteristics

Spectroscopic data provides valuable insights into the structural configuration and electronic properties of 1H,6H-perfluorohexane.

Nuclear Magnetic Resonance (NMR) Profile

The compound exhibits distinctive NMR signals that confirm its structure:

  • ¹H-NMR (500 MHz, CDCl₃): The terminal hydrogen atoms produce a characteristic triplet of triplets (tt) signal at approximately 6.05 ppm .

  • ¹⁹F-NMR (470 MHz, CDCl₃): The difluoromethylene groups demonstrate characteristic signals at approximately -124, -129, and other regions, corresponding to the fluorine atoms in different positions along the carbon chain .

These spectroscopic features make 1H,6H-perfluorohexane particularly useful as an internal standard in various analytical applications.

Applications and Utilization

Analytical Chemistry Applications

1H,6H-Perfluorohexane has found specialized applications in analytical chemistry:

  • Internal Standard for NMR Studies: The compound has been employed as an internal standard in NMR studies, particularly in the analysis of complex organic compounds including stilbazoles and dihalotetrafluorobenzene derivatives. Its well-defined NMR signals at predictable chemical shifts make it valuable for quantitative measurements .

  • Reference Material: Its distinctive spectroscopic profile allows it to serve as a reference material in various analytical techniques.

ClassificationDetails
Hazard CategoryXi (Irritant)
Skin EffectsCategory 2 (Causes skin irritation)
Eye EffectsCategory 2 (Causes serious eye irritation)
Organ ToxicityCategory 3 (May cause respiratory irritation)

These classifications are based on standardized toxicological assessments and regulatory frameworks .

Hazard Statements

Specific hazard statements associated with the compound include:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures

To mitigate potential hazards, the following precautionary measures are recommended:

  • P264: Wash thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P332+P313: If skin irritation occurs: Get medical advice/attention

  • P337+P313: If eye irritation persists: Get medical advice/attention

  • P362: Take off contaminated clothing

Laboratory personnel should ensure appropriate ventilation when handling the compound and follow standard laboratory safety protocols for irritants.

QuantityPrice
1g114.00 €
5g199.00 €

These prices reflect the specialized nature of the compound and its limited production volume .

Regulatory and Trade Classification

For international trade and regulatory purposes, the compound carries the following classifications:

  • HS Code: 2903399090 (Brominated, fluorinated or iodinated derivatives of acyclic hydrocarbons)

  • VAT: 17.0%

  • Tax rebate rate: 13.0%

  • MFN tariff: 5.5%

  • General tariff: 30.0%

Research Applications in Material Science

Utility in Supramolecular Chemistry

Evidence from the literature suggests applications in supramolecular chemistry studies. In particular, the compound has been utilized in investigations involving alkoxystilbazoles and 1,4-diiodotetrafluorobenzene, where it served as an internal standard for quantitative determinations of molecular ratios .

Quantitative Analysis Methodology

A specific methodology employing 1H,6H-perfluorohexane as an internal standard has been documented:

  • The triplet of triplets signal at 6.05 ppm (corresponding to the terminal hydrogens) is assigned an integral value of 2

  • The peaks corresponding to methyl groups in the analyte molecules are then integrated

  • The acquired value is divided by the number of protons in the methyl group

  • This approach enables accurate determination of stilbazole:dihalotetrafluorobenzene ratios

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